p-Aminosalicylic acid magnesium salt is a derivative of p-aminosalicylic acid, which is primarily utilized in the treatment of tuberculosis. This compound is particularly noted for its enhanced solubility and bioavailability compared to its parent compound, making it a valuable candidate in pharmaceutical formulations. The magnesium salt form increases the compound's stability and allows for more effective drug delivery systems.
p-Aminosalicylic acid magnesium salt is classified under organic compounds and specifically falls within the category of pharmaceutical salts. It is synthesized from p-aminosalicylic acid through various chemical reactions involving magnesium compounds. This compound can be sourced from natural and synthetic pathways, with its applications primarily in medicinal chemistry and drug formulation.
The synthesis of p-aminosalicylic acid magnesium salt typically involves the reaction of p-aminosalicylic acid with magnesium hydroxide or magnesium oxide. The process can be summarized as follows:
This method has been reported in studies that explore novel drug delivery systems incorporating p-aminosalicylic acid into magnesium-layered hydroxides, enhancing its therapeutic efficacy against tuberculosis .
The molecular formula for p-aminosalicylic acid magnesium salt is . Its structure consists of a p-aminosalicylic acid moiety coordinated with a magnesium ion. The presence of the magnesium ion enhances solubility and stability compared to its free acid form.
Key structural characteristics include:
The primary reaction involved in the formation of p-aminosalicylic acid magnesium salt can be represented as follows:
This reaction illustrates the neutralization process where hydroxide ions from magnesium hydroxide react with the acidic protons from p-aminosalicylic acid, resulting in the formation of the salt and water.
Additionally, studies have explored the synthesis of this compound using layered hydroxides for improved drug delivery systems, indicating potential modifications in reaction pathways to optimize therapeutic outcomes .
The mechanism of action for p-aminosalicylic acid magnesium salt primarily revolves around its role as an anti-tuberculosis agent. It functions by inhibiting bacterial cell wall synthesis, thereby exerting bacteriostatic effects against Mycobacterium tuberculosis.
Research indicates that sodium para-aminosalicylic acid (a related compound) inhibits inflammatory pathways associated with manganese-induced neurotoxicity, suggesting that similar mechanisms may apply to its magnesium counterpart by modulating inflammatory responses through inhibition of specific signaling pathways such as NF-kB .
p-Aminosalicylic acid magnesium salt has several scientific applications:
p-Aminosalicylic acid (PAS; 4-amino-2-hydroxybenzoic acid) was first synthesized in 1902 by Seidel and Bittner, but its pharmacological potential remained unexplored until the 1940s. Swedish chemist Jörgen Lehmann rediscovered PAS in 1944 after identifying that Mycobacterium tuberculosis avidly metabolized salicylic acid. The first tuberculosis (TB) patient treated with PAS showed dramatic recovery, establishing PAS as the second clinically effective anti-TB antibiotic after streptomycin. By 1948, combined PAS-streptomycin therapy became the gold standard for TB treatment, significantly reducing resistance development [3] .
PAS functions primarily by disrupting bacterial folate synthesis. It acts as a prodrug, incorporated into the folate pathway via dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS), generating hydroxy-dihydrofolate antimetabolites. These compete with dihydrofolate for dihydrofolate reductase (DHFR), blocking nucleotide synthesis and inhibiting M. tuberculosis growth. Mutations in DHFS (e.g., I43, R49, S150) confer PAS resistance by reducing hydroxy-H₂Pte binding affinity [3] . Beyond TB, PAS has been repurposed for manganese chelation therapy, showing superior efficacy in treating manganism compared to EDTA, with effects lasting >17 years [6] .
Table 1: Key Milestones in PAS Development
Year | Event | Significance |
---|---|---|
1902 | Initial synthesis | Seidel & Bittner synthesize PAS |
1944 | First anti-TB use | Lehmann treats TB successfully |
1948 | PAS-streptomycin combination therapy | Reduces TB drug resistance |
1994/2014 | FDA/EMA approvals | Formalized for drug-resistant TB |
2000s | Manganism therapy | PAS validated for Mn⁺⁺⁺ chelation |
Metal salt formation addresses critical limitations of free carboxylic acid drugs like PAS, which exhibit poor aqueous solubility, chemical instability, and low bioavailability. PAS decomposes rapidly under gastric acidity, reducing its effective concentration. Converting acidic drugs into metal salts (e.g., Na⁺, K⁺, Mg²⁺) enhances physicochemical properties by:
Table 2: Properties of PAS Metal Salts
Salt Type | Molecular Formula | Hydration | Stability (Dehydration Onset) |
---|---|---|---|
Magnesium | (C₇H₆NO₃)₂Mg·4H₂O | Tetrahydrate | >100°C |
Sodium | C₇H₆NO₃Na | Variable | Lower than Mg²⁺ |
Calcium | (C₇H₆NO₃)₂Ca | Anhydrous | Moderate |
Synthesis involves reacting PAS with magnesium oxide or hydroxide in aqueous solutions, followed by crystallization. The reaction is:2 C₇H₇NO₃ + Mg(OH)₂ → (C₇H₆NO₃)₂Mg + 2H₂OThis yields a white-to-off-white hygroscopic solid with enhanced water solubility [8] [10].
Magnesium elevates PAS bioavailability through three interconnected mechanisms:
Solubility and Dissolution Enhancement
PAS magnesium salt (C₁₄H₁₂MgN₂O₆) exhibits 2–3-fold higher aqueous solubility than free PAS due to rapid dissociation into Mg²⁺ and PAS anions. This property is critical for intestinal absorption, as dissolved species permeate membranes more efficiently. In vitro studies confirm magnesium salts achieve >80% dissolution within 60 minutes, whereas undissociated PAS lags at 40–50% [4] [8].
Transcellular Absorption Pathways
Magnesium leverages active transport mechanisms unavailable to free PAS:
Pharmacokinetic and Blood-Brain Barrier Penetration
Magnesium enhances PAS distribution to the CNS—critical for treating manganism. After a single 200 mg/kg dose in rats, PAS and its metabolite N-acetyl-PAS (AcPAS) rapidly appear in the basal ganglia and hippocampus. Key findings:
Table 3: Pharmacokinetic Profile of PAS Magnesium Salt vs. Metabolite
Parameter | PAS | AcPAS | Significance |
---|---|---|---|
Plasma half-life | 34 min | 147 min | Prolonged exposure with AcPAS |
Brain Cₘₐₓ | 15 μg/g | 28 μg/g | Higher CNS accumulation |
Detection in basal ganglia | Yes | Yes | Enables manganism treatment |
Magnesium also stabilizes PAS against hepatic metabolism. While PAS undergoes N-acetylation, the magnesium salt form slows this process, extending therapeutic availability [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7